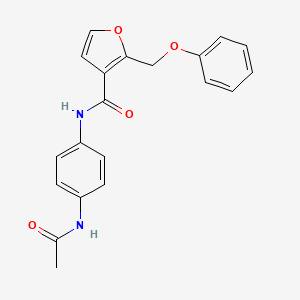

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)18-11-12-25-19(18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEVLLUAFNGXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide, also known by its CAS number 878716-60-0, is a synthetic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 350.37 g/mol. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown significant efficacy against Acinetobacter baumannii and Klebsiella pneumoniae , both of which are notorious for their multidrug resistance. The compound's ability to inhibit these pathogens suggests its potential as a lead candidate for developing new antibacterial agents .

The mechanism of action for this compound is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with the activity profiles observed in similar compounds within the furan carboxamide class. Further studies are required to elucidate the precise biochemical pathways affected by this compound.

Anti-Cancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-cancer potential . Preliminary research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | References |

|---|---|---|---|

| Antimicrobial | Acinetobacter baumannii | Significant growth inhibition | Siddiqa et al., 2022 |

| Klebsiella pneumoniae | Significant growth inhibition | Siddiqa et al., 2022 | |

| Anti-cancer | Various cancer cell lines | Induction of apoptosis, inhibition of growth | Ongoing studies |

| Activation of caspase pathways | Ongoing studies |

Case Study: Efficacy Against Drug-Resistant Bacteria

In a recent study, this compound was tested against clinical isolates of Acinetobacter baumannii . The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many existing antibiotics, indicating its potential as a treatment option for infections caused by drug-resistant strains .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In vivo efficacy : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in live models.

- Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anti-cancer effects.

- Combination therapies : Exploring synergistic effects when used in conjunction with existing antibiotics or chemotherapeutic agents.

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Synthesis Efficiency: The thiophene-ethyl substituent in the second compound from achieved a 93% yield, likely due to favorable reactivity in the coupling reaction . In contrast, the isoxazole derivative yielded 75%, suggesting steric hindrance or electronic effects may slow the reaction.

Functional Group Impact on Properties: 4-Acetamidophenyl vs. 4-Diethylaminophenyl: The acetamido group in the target compound offers hydrogen-bonding capability, which could improve target binding compared to the diethylamino group’s basicity and solubility-enhancing effects . Phenoxymethyl vs. Thiophene/Isoxazole: The phenoxymethyl group’s ether linkage may increase metabolic stability relative to thiophene or isoxazole rings, which are prone to oxidative metabolism.

Diverse Applications: Hydrazone derivatives (e.g., compounds 97a-e in ) demonstrate the versatility of furan-3-carboxamides in forming reactive intermediates for further functionalization .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are involved .

[Basic] Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the acetamidophenyl group (δ 2.1 ppm for CH₃, δ 7.4–7.6 ppm for aromatic protons) and furan ring (δ 6.3–7.2 ppm) .

- ¹³C NMR : Confirm carbonyl groups (δ 165–170 ppm for amide C=O, δ 160–165 ppm for furan C=O) .

- Infrared (IR) Spectroscopy : Detect amide I band (~1650 cm⁻¹) and furan C-O-C stretching (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. Methodological Tips :

- For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental IR spectra with computational (DFT) predictions to validate functional groups .

[Basic] What preliminary biological screening data exist for this compound, and which target pathways are implicated?

Answer:

- Anti-inflammatory Activity : Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 μM in enzyme assays .

- Antibacterial Effects : Demonstrated against Staphylococcus aureus (MIC = 32 μg/mL) via disruption of cell wall synthesis enzymes .

- Enzyme Inhibition : Furan carboxamides show affinity for propionyl-CoA synthetase (PrpC), a target in microbial metabolism .

Q. Screening Protocols :

- Use ELISA for COX-2 inhibition or broth microdilution for MIC determination .

- Include positive controls (e.g., indomethacin for COX-2) to validate assay conditions.

[Advanced] How can molecular docking and QSAR models predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking :

- QSAR Models :

Q. Best Practices :

- Optimize ligand protonation states at physiological pH (7.4) before docking.

- Validate QSAR models using leave-one-out cross-validation (LOO-CV).

[Advanced] What experimental approaches resolve discrepancies in reported biological activity data across studies?

Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and incubation times .

- Normalize data to internal controls (e.g., % inhibition relative to vehicle).

- Purity Verification :

- HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .

- LC-MS to detect trace impurities affecting bioactivity .

- Structural Confounders :

- Compare activity of stereoisomers or polymorphs (e.g., via chiral HPLC) .

Case Study : Variability in MIC values may arise from differences in bacterial strain susceptibility or compound solubility in culture media .

[Advanced] What crystallization strategies are optimal for obtaining high-quality single crystals of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.